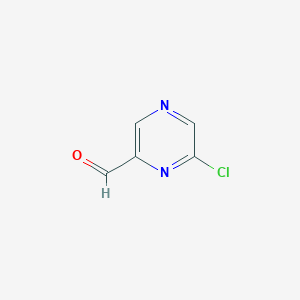

6-Chloropyrazine-2-carbaldehyde

説明

Significance of Pyrazine (B50134) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a foundational structure in a vast array of chemical compounds. wikipedia.orgmdpi.com Derivatives of pyrazine are of immense interest due to their prevalence in nature and their wide-ranging applications, from flavor and fragrance compounds to essential components in drug discovery. mdpi.commdpi.com

The synthesis of pyrazine and its derivatives is rooted in some of the oldest reactions in organic chemistry that are still in use today. Foundational methods like the Staedel–Rugheimer pyrazine synthesis of 1876 and the Gutknecht pyrazine synthesis of 1879 established early routes to this heterocyclic system. wikipedia.org The introduction of halogen atoms, such as chlorine, to the pyrazine ring marked a significant advancement, expanding its synthetic utility. Halogenated pyrazines, like 2-chloropyrazine (B57796), became crucial substrates for a variety of transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. mdpi.comrsc.org These reactions allow for the strategic installation of diverse functional groups, a key step in building complex molecular architectures. Research has demonstrated that halogenated pyrazine-based chalcones, for example, exhibit potent antimicrobial properties. nih.gov

The pyrazine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. sigmaaldrich.commdpi.comnih.gov Its ability to participate in hydrogen bonding and its unique electronic properties contribute to its successful incorporation into drug candidates. nih.gov The pyrazine nucleus is a key component in numerous marketed drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antioxidant agents. mdpi.com The replacement of other aromatic rings, like benzene (B151609), with a pyrazine scaffold is a common strategy in drug design to enhance properties such as solubility and metabolic stability. mdpi.com

Table 1: Examples of Marketed Drugs Containing a Pyrazine Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Praziquantel | Anthelmintic |

| Amiloride | Diuretic |

| Glipizide | Antidiabetic |

| Zopiclone | Hypnotic/Sedative |

| Bortezomib | Anticancer |

Source: Adapted from literature on pyrazine-containing pharmaceuticals. mdpi.com

Overview of 6-Chloropyrazine-2-carbaldehyde as a Key Heterocyclic Building Block

This compound (C₅H₃ClN₂O) is a bifunctional molecule that serves as a highly versatile building block in organic synthesis. sigmaaldrich.com Its value lies in the presence of two distinct reactive sites on the pyrazine core: the carbaldehyde group and the chlorine atom. This dual functionality allows chemists to perform a wide range of chemical transformations to construct more elaborate molecules.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃ClN₂O |

| Molecular Weight | 142.54 g/mol |

| Appearance | Solid |

| InChIKey | NWLIHAPBHUZMAD-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=C(C=N1)Cl)C=O |

Source: PubChem. uni.lunih.gov

The carbaldehyde (an aldehyde group, -CHO) at the 2-position of the pyrazine ring is an electrophilic site. This makes it susceptible to attack by nucleophiles, a fundamental principle of its reactivity. The aldehyde group readily participates in a variety of classic organic reactions, including:

Condensation reactions: It can react with amines to form Schiff bases or imines.

Nucleophilic addition: It can undergo addition reactions with organometallic reagents (e.g., Grignard reagents) or cyanide.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further pathways for functional group interconversion.

This reactivity allows for the extension of the molecule's carbon skeleton and the introduction of new functional groups.

The chlorine atom at the 6-position plays a crucial role in the compound's synthetic utility. Due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, the carbon atoms are electron-deficient. This effect makes the chlorine atom susceptible to displacement by nucleophiles through a process called nucleophilic aromatic substitution (SNAr). rsc.orgnih.gov This reaction is a powerful tool for creating new carbon-heteroatom or carbon-carbon bonds. mdpi.com

The chlorine atom can be readily replaced by a variety of nucleophiles, such as:

Amines

Thiols

Alkoxides

This reactivity allows for the strategic introduction of diverse substituents onto the pyrazine core, making chloropyrazines like this compound highly valuable intermediates in the synthesis of targeted molecules for medicinal and materials science applications. mdpi.comnih.gov

Structure

2D Structure

特性

IUPAC Name |

6-chloropyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5-2-7-1-4(3-9)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLIHAPBHUZMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470696 | |

| Record name | 6-chloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874114-34-8 | |

| Record name | 6-chloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyrazine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloropyrazine 2 Carbaldehyde

Established Synthetic Routes to 6-Chloropyrazine-2-carbaldehyde

The construction of this compound can be achieved through various synthetic pathways, primarily involving the chlorination of pyrazine (B50134) precursors, nucleophilic substitution reactions, and condensation reactions to build the aldehyde group.

A common strategy for introducing a chlorine atom onto the pyrazine ring involves the direct chlorination of a suitable pyrazine derivative. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are frequently employed under reflux conditions to achieve this transformation. For instance, a pyrazine ring can be formed through the cyclization of precursors like methyl chloroacetate, glyoxal, and ammonia (B1221849), followed by chlorination. The use of trichloroisocyanuric acid (TCCA) or chlorine gas in the presence of a catalyst like triethylamine (B128534) is another effective method for chlorination. The Vilsmeier-Haack reaction or oxidation of a methyl group can then be used to introduce the aldehyde functionality.

A specific example involves the chlorination of monochloropyrazine to yield 2,6-dichloropyrazine (B21018), where the reaction is carried out at temperatures between 60 and 130°C in the presence of a moderate amount of water. google.com This dichlorinated intermediate can then be selectively functionalized to produce the target carbaldehyde.

Nucleophilic substitution reactions are pivotal in the synthesis of functionalized pyrazines. The chlorine atom at the 6-position of this compound is susceptible to displacement by various nucleophiles, allowing for the introduction of diverse functional groups. This reactivity is enhanced by the electron-withdrawing nature of the pyrazine ring nitrogens and the aldehyde group. While direct synthesis of the carbaldehyde via nucleophilic substitution is less common, the principle is crucial for creating derivatives. For example, the chlorine atom can be replaced by amines or thiols under basic or acidic conditions.

The activation of the pyrazine ring by the chlorine atom facilitates electrophilic substitution, while the aldehyde group directs incoming nucleophiles. This dual reactivity makes this compound a versatile building block. For instance, in related heterocyclic systems like 5-chloroindolizines, the halogen atom is readily displaced by oxygen, nitrogen, and sulfur nucleophiles in good to excellent yields, demonstrating the feasibility of such transformations. beilstein-journals.org

The formation of the pyrazine ring itself often relies on condensation reactions. A general method involves the reaction of two α-aminocarbonyl compounds. researchgate.net Another approach is the condensation of α-dicarbonyl compounds with ammonia to form hydroxypyrazines, which can be subsequently chlorinated and functionalized. researchgate.netresearchgate.net The aldehyde group is typically introduced in a separate step.

One of the key methods for introducing the carbaldehyde group onto a pre-existing pyrazine ring is the Vilsmeier-Haack reaction. This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate a chloroiminium ion, which then acts as the formylating agent. This electrophilic substitution reaction typically occurs at an activated position on the pyrazine ring. For example, formylation of a 2,6-dichloropyrazine precursor using POCl₃/DMF can yield the desired aldehyde in moderate yields.

| Reaction Type | Reagents | Key Features |

| Pyrazine Ring Formation | Methyl chloroacetate, glyoxal, NH₃ | Forms the core pyrazine structure. |

| Chlorination | Cl₂, DMF, triethylamine | Introduces the chloro group. |

| Formylation (Vilsmeier-Haack) | POCl₃/DMF | Introduces the aldehyde group. |

A significant route to this compound proceeds through its corresponding carboxylic acid, 6-chloropyrazine-2-carboxylic acid. This precursor can then be reduced to the target aldehyde. The synthesis of this carboxylic acid and its activated derivatives is therefore of considerable importance.

A widely used method for activating pyrazinoic acids, including 6-chloropyrazine-2-carboxylic acid, is the reaction with thionyl chloride (SOCl₂). its.ac.idmdpi.comits.ac.id This reaction converts the carboxylic acid into the more reactive acyl chloride. The reaction is typically carried out by refluxing the pyrazinoic acid in thionyl chloride, often with a solvent like dry benzene (B151609). mdpi.com The excess thionyl chloride is subsequently removed by evaporation. mdpi.com The resulting crude acyl chloride can then be used in further reactions, such as condensation with anilines to form amides. mdpi.com However, thionyl chloride is listed under the Chemical Weapons Convention, which has prompted the search for alternative reagents. its.ac.idits.ac.id

As an alternative to thionyl chloride, 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent, has been employed for the activation of carboxylic acids. its.ac.idits.ac.id This reagent is used in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). its.ac.idresearchgate.net The reaction proceeds through the formation of a mixed anhydride, which is highly reactive towards nucleophiles. researchgate.net This method has been successfully used in the synthesis of pyrazine-2-carboxamides from pyrazine-2-carboxylic acids and various amines. its.ac.id The Yamaguchi protocol is known for its high yields, mild reaction conditions, and short reaction times. researchgate.net

| Activating Reagent | Co-reagents/Solvents | Key Features |

| Thionyl Chloride (SOCl₂) | Dry benzene (reflux) | Forms reactive acyl chloride; reagent has use restrictions. its.ac.idmdpi.comits.ac.id |

| 2,4,6-Trichlorobenzoyl Chloride (TCBC) | Triethylamine, 4-dimethylaminopyridine (DMAP) | Forms a mixed anhydride; milder conditions, high yields. its.ac.idits.ac.idresearchgate.net |

Specialized Methodologies for 6-Chloropyrazine-2-carboxylic Acid Precursors

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced purity of products compared to conventional heating methods. nih.govnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds. In the context of pyrazine derivatives, microwave irradiation facilitates reactions that may otherwise be sluggish or inefficient. nih.gov For instance, microwave-assisted aminolysis has been successfully employed for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from their corresponding esters or activated carboxylic acids. nih.gov Reactions that take several hours under conventional reflux can often be completed in a matter of minutes with microwave heating, a benefit attributed to the direct and efficient heating of the reaction mixture. nih.govnih.gov This approach is also utilized for nucleophilic substitution reactions on the pyrazine ring, such as the reaction of chloropyrazine derivatives with various amines to produce aminopyrazines. mdpi.com The use of microwave reactors allows for precise temperature control and can lead to higher yields, making it a preferred method for creating libraries of pyrazine-based compounds for biological screening. nih.govmdpi.com

Advanced Chemical Reactions and Derivatization Strategies

The aldehyde and chloro-substituents on the pyrazine ring of this compound are key functional groups that enable a wide range of chemical transformations, allowing for its use as a versatile scaffold in the synthesis of more complex molecules.

Oxidation Reactions of the Carbaldehyde Group

The aldehyde functional group of this compound can be readily oxidized to form the corresponding carboxylic acid, 6-chloropyrazine-2-carboxylic acid. This transformation is a critical step for subsequent derivatization, particularly for the synthesis of amides and esters. Common laboratory oxidizing agents for converting aldehydes to carboxylic acids include potassium dichromate(VI) in sulfuric acid or reagents like Oxone. libretexts.orgorganic-chemistry.org The oxidation process typically involves heating the aldehyde with an excess of the oxidizing agent to ensure the reaction goes to completion. libretexts.org This conversion from an aldehyde to a carboxylic acid is fundamental, as the carboxylic acid group is a precursor for a multitude of coupling reactions, most notably amide bond formation. researchgate.netacsgcipr.org

Aminolysis Reactions for Amide Formation

The formation of an amide bond is one of the most important reactions in medicinal chemistry, and derivatives of this compound are frequently used to synthesize pyrazine carboxamides. This is typically achieved in a two-step sequence starting with the oxidation of the carbaldehyde to 6-chloropyrazine-2-carboxylic acid, as detailed previously. The resulting carboxylic acid is then activated and reacted with a primary or secondary amine (aminolysis) to yield the desired amide.

A common method for activation involves converting the carboxylic acid to its more reactive acyl chloride derivative, typically using thionyl chloride or 2,4,6-trichlorobenzoyl chloride. researchgate.netnih.gov This highly reactive intermediate is then subjected to condensation with an amine.

Condensation with Substituted Anilines

The condensation of 6-chloropyrazine-2-carbonyl chloride (derived from the aldehyde) with various substituted anilines is a widely used method to generate a library of N-aryl pyrazine-2-carboxamides. nih.gov These reactions are typically performed by mixing the acyl chloride with the desired aniline (B41778) in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. nih.govmdpi.com A series of 6-chloro-N-phenylpyrazine-2-carboxamides has been synthesized through this route, demonstrating the versatility of this reaction with differently substituted anilines. nih.gov For example, the reaction with 4-chloroaniline (B138754) and 2,6-dichloroaniline (B118687) produces the corresponding amides in good yields. nih.gov

Table 1: Examples of 6-Chloropyrazine-2-carboxamides Synthesized from Substituted Anilines nih.gov

| Amine Reactant | Resulting Amide Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Chloroaniline | 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | 69 | 179.5-181.2 |

| 3,4-Dichloroaniline | 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | 75 | 185.1-186.4 |

| 2,6-Dichloroaniline | 6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide | 78 | 178.0-179.2 |

Reactions with Benzylamines

In a similar fashion to anilines, benzylamines are frequently used as the amine component in the amidation reaction to produce N-benzyl-6-chloropyrazine-2-carboxamides. researchgate.net The synthesis follows the same general pathway: conversion of 6-chloropyrazine-2-carboxylic acid to its acyl chloride, followed by condensation with a substituted benzylamine. researchgate.netmdpi.com These N-benzyl derivatives are of significant interest in the field of medicinal chemistry, particularly for their potential antimycobacterial properties. researchgate.net The reaction conditions can sometimes be modified, for instance by using microwave irradiation, to facilitate the substitution of the chlorine atom on the pyrazine ring by a second molecule of benzylamine, leading to disubstituted products. mdpi.com

Influence of Steric and Electronic Factors on Amidation

The success and rate of the amidation reaction are significantly influenced by both steric and electronic factors of the amine reactant. The nucleophilicity of the amine is a key determinant. Electron-donating groups on the aromatic ring of anilines or benzylamines increase the electron density on the nitrogen atom, making it a stronger nucleophile and generally accelerating the rate of amide formation. Conversely, electron-withdrawing groups decrease the amine's nucleophilicity, which can slow down the reaction.

Steric hindrance also plays a crucial role. Bulky substituents near the amino group, such as those in the ortho-position of an aniline ring (e.g., 2,6-dichloroaniline), can impede the approach of the nucleophile to the electrophilic carbonyl carbon of the acyl chloride. nih.gov Despite potential steric hindrance, reactions with such substituted anilines have been shown to proceed with good yields, indicating the high reactivity of the pyrazine acyl chloride intermediate. nih.gov The interplay of these electronic and steric effects allows for the fine-tuning of reactivity and the strategic synthesis of a diverse range of amide derivatives.

Nucleophilic Aromatic Substitution of the Chlorine Atom

The chlorine atom at the 6-position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyrazine ring's nitrogen atoms and the carbaldehyde group. nih.gov These features facilitate the attack of nucleophiles and stabilize the negatively charged intermediate, known as the Meisenheimer complex. researchgate.net

Reactions with Various Nucleophiles (e.g., amines)

A variety of nucleophiles can displace the chlorine atom in this compound. Amines, in particular, are effective nucleophiles in this reaction, leading to the formation of 6-aminopyrazine-2-carbaldehydes, which are valuable intermediates in the synthesis of biologically active compounds. youtube.com Other nucleophiles such as alkoxides, thiols, and the hydroxide (B78521) ion have also been successfully employed in substitution reactions with chloropyrazines. rsc.org

The reaction with amines is a common transformation. youtube.com For instance, various substituted anilines can be reacted with chloropyrazines under thermal or microwave conditions to yield the corresponding N-arylaminopyrazines. researchgate.net

Interactive Table: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Product |

| Amine | R-NH₂ | 6-(Alkyl/Aryl)aminopyrazine-2-carbaldehyde |

| Methoxide | Sodium methoxide | 6-Methoxypyrazine-2-carbaldehyde |

| Benzyl (B1604629) oxide | Sodium benzyl oxide | 6-(Benzyloxy)pyrazine-2-carbaldehyde |

| Benzyl sulfide | Sodium benzyl sulfide | 6-(Benzylsulfanyl)pyrazine-2-carbaldehyde |

| Hydroxide | Sodium hydroxide | 6-Hydroxypyrazine-2-carbaldehyde |

Regioselectivity and Reaction Conditions

The regioselectivity of nucleophilic aromatic substitution on the pyrazine ring is dictated by the electronic effects of the ring nitrogens and the substituents. In this compound, the chlorine atom is at a position activated by both the ring nitrogens and the aldehyde group, making it the primary site for nucleophilic attack.

Reaction conditions for these substitutions typically involve heating the chloropyrazine with the nucleophile in a suitable solvent. youtube.com The choice of solvent can influence the reaction rate and yield. researchgate.net Polar aprotic solvents like DMSO, DMF, and NMP, as well as polar protic solvents like ethanol, are often used. fishersci.co.uk The presence of a base, such as potassium carbonate or a tertiary amine, is frequently required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles. fishersci.co.uk In some cases, microwave irradiation has been shown to accelerate the reaction significantly compared to conventional heating. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound can serve as an electrophilic partner in these transformations. illinois.edu The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a widely used method for coupling aryl or vinyl halides with organoboron compounds. youtube.com

This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position of the pyrazine ring. The general scheme involves the reaction of this compound with an organoboron reagent, such as a boronic acid or a trifluoroborate salt, in the presence of a palladium catalyst and a base. youtube.comnih.gov

Interactive Table: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Organoboron Reagent | Catalyst/Ligand | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 6-Phenylpyrazine-2-carbaldehyde |

| Pyridin-3-ylboronic acid | PdCl₂(dppf) | K₂CO₃ | 6-(Pyridin-3-yl)pyrazine-2-carbaldehyde |

| Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 6-(Thiophen-2-yl)pyrazine-2-carbaldehyde |

| Indol-5-yltrifluoroborate | Pd(OAc)₂/RuPhos | Cs₂CO₃ | 6-(Indol-5-yl)pyrazine-2-carbaldehyde |

Cyclization Reactions involving the Carbaldehyde Moiety

The carbaldehyde group of this compound is a versatile functional group that can participate in various cyclization reactions to form fused heterocyclic systems. These reactions are crucial for the synthesis of complex molecules with potential biological activity. nih.govwhiterose.ac.uk

One common type of cyclization is the condensation of the aldehyde with a difunctional nucleophile. For example, reaction with an aryl ethylamine (B1201723) can lead to the formation of a six-membered N-heterocycle through a Pictet-Spengler-type reaction. nih.gov This involves the initial formation of an imine or iminium ion, followed by an intramolecular electrophilic attack on an activated aromatic ring. whiterose.ac.uk

Modifications of the Pyrazine Ring System

Beyond substitution at the 6-position, the pyrazine ring of this compound derivatives can undergo further modifications. These transformations can alter the electronic properties and biological activity of the molecule.

One such modification is the conversion of the pyrazine ring into a pyrazine N-oxide by treatment with an oxidizing agent. rsc.org The resulting N-oxides can then be used in further synthetic transformations. Additionally, under certain conditions, the pyrazine ring itself can be involved in cycloaddition reactions, though this is less common for simple pyrazine derivatives. mdpi.commdpi.com

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for mapping the proton and carbon framework of 6-Chloropyrazine-2-carbaldehyde. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise electronic environment of each nucleus can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three protons in the molecule: one aldehydic proton and two aromatic protons on the pyrazine (B50134) ring.

Aldehydic Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the pyrazine ring. It is anticipated to appear as a singlet in the downfield region of the spectrum, typically around 10.0 ppm.

Pyrazine Ring Protons: The two protons on the pyrazine ring are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically 8.5-9.5 ppm). Their specific chemical shifts are influenced by the positions of the electron-withdrawing chlorine atom and aldehyde group. The proton adjacent to the nitrogen and the aldehyde group would be the most deshielded, while the proton situated between the nitrogen and the chlorine atom would also be significantly downfield. These two protons would likely appear as doublets due to coupling with each other.

The ¹³C NMR spectrum provides information on the five unique carbon atoms in this compound.

Carbonyl Carbon (C=O): The carbon of the aldehyde group is the most deshielded carbon in the molecule due to the double bond to an oxygen atom. Its signal is expected to appear significantly downfield, typically in the range of 190-195 ppm. researchgate.net

Pyrazine Ring Carbons: The four carbons within the pyrazine ring will have distinct chemical shifts. The carbon atom bonded to the chlorine (C-Cl) is expected to be in the 150-155 ppm range. The carbon atom bearing the aldehyde group (C-CHO) would also be highly deshielded. The remaining two carbons (C-H) of the pyrazine ring will have shifts influenced by the adjacent nitrogen atoms and substituents, typically appearing in the 140-150 ppm region.

Two-dimensional NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, it would show correlations between the two pyrazine proton signals and their corresponding carbon signals, as well as a correlation between the aldehydic proton and the carbonyl carbon. This provides direct evidence for the C-H bonds.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The FT-IR and FT-Raman spectra display characteristic bands that correspond to the stretching and bending vibrations of the specific functional groups within this compound. The carbonyl (C=O) stretching absorption is one of the strongest and most useful in IR spectroscopy. ucla.edu

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source |

| Aldehyde C-H | Stretch | 2840 - 2720 | udel.edu |

| Carbonyl (C=O) | Stretch | 1740 - 1690 | ucla.edu |

| Pyrazine (C=N) | Stretch | 1672 - 1566 | esisresearch.org |

| Pyrazine Ring | Stretch | 1607 - 1524 | researchgate.net |

| C-Cl | Stretch | 800 - 600 | General |

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching vibration is expected in the region of 1690-1740 cm⁻¹. ucla.edu This is a hallmark of the aldehyde functional group.

C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹.

C=N Stretch: The stretching vibrations of the carbon-nitrogen double bonds within the pyrazine ring are expected to produce bands in the 1566-1672 cm⁻¹ range. esisresearch.org

Aldehyde C-H Stretch: A characteristic, and often diagnostic, pair of medium-intensity bands can appear for the aldehyde C-H stretch, with one band near 2820 cm⁻¹ and another near 2720 cm⁻¹. vscht.cz

The pyrazine ring itself has characteristic vibrational modes that are sensitive to substitution. These include ring "breathing" and other deformation modes.

Ring Breathing Mode: This is a symmetric stretching vibration where the entire ring expands and contracts. For the parent pyrazine molecule, this mode is reported at 1015 cm⁻¹. researchgate.net In substituted chloropyrazines, this mode is sensitive to the position of the chlorine atom. For 2-chloropyrazine (B57796), the ring breathing mode is observed at 1049 cm⁻¹ in the Raman spectrum. researchgate.net A similar value would be expected for this compound.

Ring Bending Modes: In-plane and out-of-plane bending vibrations of the C-H bonds and the ring itself give rise to a series of bands. For 2-chloropyrazine, in-plane C-H bending modes are assigned at wavenumbers such as 1440 cm⁻¹ and 1270 cm⁻¹, while out-of-plane modes appear at lower frequencies like 967 cm⁻¹ and 930 cm⁻¹. researchgate.net These characteristic vibrations help to confirm the integrity and substitution pattern of the pyrazine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to accurately determine the elemental composition of a molecule. For this compound, the molecular formula is established as C₅H₃ClN₂O. uni.lunih.gov This composition gives it a theoretical monoisotopic mass of 141.9934 Da. uni.lu

While experimental HRMS data is not widely published, predicted collision cross-section (CCS) values provide valuable insight into the molecule's gas-phase ion geometry. These predictions, calculated for various adducts, are instrumental for compound identification in complex mixtures. uni.lu The predicted m/z (mass-to-charge ratio) for the protonated molecule [M+H]⁺ is 143.00068. uni.lu

The following table summarizes the predicted collision cross-section values for different ionic adducts of this compound. uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 143.00068 | 121.3 |

| [M+Na]⁺ | 164.98262 | 132.3 |

| [M-H]⁻ | 140.98612 | 122.5 |

| [M+NH₄]⁺ | 160.02722 | 141.1 |

| [M+K]⁺ | 180.95656 | 129.3 |

| [M]⁺ | 141.99285 | 123.6 |

Table 1: Predicted Collision Cross Section (CCS) data for this compound adducts. Data is computationally predicted. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and stereochemistry in the solid state.

A review of published scientific literature indicates that the specific crystal structure of this compound has not been reported. Therefore, detailed experimental data on its unit cell dimensions, space group, and atomic coordinates are not available at this time.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard tool for investigating the properties of pyrazine (B50134) derivatives due to its favorable balance of computational cost and accuracy. nih.govnih.gov These studies are typically performed using a combination of a functional, such as B3LYP or PBE0, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govresearchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 6-Chloropyrazine-2-carbaldehyde, calculations explore the potential energy surface to find the global minimum. Studies on analogous compounds, such as 6-bromopyridine-2-carbaldehyde (B14951), have shown that the trans conformer, where the carbonyl oxygen of the aldehyde group is oriented away from the adjacent ring nitrogen, is the most stable form. nih.govmdpi.com This stability is attributed to favorable intramolecular interactions and reduced steric hindrance. mdpi.com

The optimization process yields key geometrical parameters. A comparison between calculated parameters for a similar molecule, N-methyl-N′-(4-nitrobenzylidene)pyrazine-2-carbohydrazide, and its experimental X-ray diffraction data shows excellent agreement, validating the accuracy of the theoretical approach. researchgate.net The electronic structure defines the distribution of electrons within the molecule, which is fundamental to its chemical nature.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound (Predicted based on analogous structures) (Note: These are representative values based on DFT calculations of similar pyrazine derivatives. Actual values may vary slightly.)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O | ~1.21 Å |

| C-Cl | ~1.74 Å | |

| N1-C2 | ~1.34 Å | |

| C2-C3 | ~1.40 Å | |

| C5-C6 | ~1.39 Å | |

| Bond Angle | O-C-H (aldehyde) | ~120.5° |

| N1-C6-C5 | ~121.8° | |

| Cl-C6-N1 | ~115.0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the pyrazine ring and the lone pairs of the chlorine atom. The LUMO is likely distributed over the electron-withdrawing aldehyde group and the π-system of the pyrazine ring. This distribution makes the aldehyde carbon susceptible to nucleophilic attack and the pyrazine ring susceptible to reactions with electrophiles. The HOMO-LUMO gap provides a quantitative measure of the energy required for electronic excitation. irjweb.com

Table 2: Predicted Frontier Molecular Orbital Properties (Note: Values are illustrative, based on calculations for similar pyrazine derivatives like N-methyl-N′-(4-nitrobenzylidene)pyrazine-2-carbohydrazide researchgate.net)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Energy of the outermost electron; relates to ionization potential |

| LUMO Energy | ~ -2.5 eV | Energy of the lowest available electron state; relates to electron affinity |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates chemical reactivity and kinetic stability irjweb.com |

Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and orbital interactions within a molecule. nih.gov It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. These donor-acceptor interactions, also known as hyperconjugation, stabilize the molecule. The stabilization energy, E(2), quantifies the strength of these interactions. researchgate.net

In this compound, significant interactions are expected to involve the lone pairs of the carbonyl oxygen, ring nitrogens, and chlorine atom. For instance, a strong stabilizing interaction would be the delocalization of a lone pair (n) from the carbonyl oxygen into the antibonding π* orbital of the C-N bond in the pyrazine ring. NBO analysis also provides information on the charge distribution, confirming the polarization of bonds and the partial charges on atoms. researchgate.net

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Based on analysis of analogous pyrazine structures researchgate.net)

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |

| LP(1) O (carbonyl) | π(N1-C2) | ~ 30-40 | n → π |

| LP(1) N4 | π(C3-C2) | ~ 25-35 | n → π |

| LP(1) Cl | σ(C5-C6) | ~ 5-10 | n → σ |

| π(C2-C3) | π(C5-N4) | ~ 15-25 | π → π |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netscispace.com The MEP surface is colored based on the local electrostatic potential, where red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com Green and yellow represent intermediate potentials.

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): Concentrated around the carbonyl oxygen and the two ring nitrogen atoms due to their high electronegativity and the presence of lone pairs. These are the primary sites for interaction with electrophiles or hydrogen bond donors.

Positive Regions (Blue): Located around the hydrogen atom of the aldehyde group and the hydrogens attached to the pyrazine ring. The aldehyde proton is particularly electron-deficient due to the adjacent carbonyl group, making it a prime site for nucleophilic attack.

DFT calculations can be used to predict various reactive properties. A key parameter is the Bond Dissociation Energy (BDE), which is the energy required to break a specific bond homolytically. Calculating the BDE for the C-Cl bond can provide insight into its susceptibility to cleavage during nucleophilic aromatic substitution reactions. Similarly, the BDE of the aldehydic C-H bond can be calculated to assess its reactivity in radical reactions. Lower BDE values typically indicate a weaker, more reactive bond. While less common for single-molecule studies, radial distribution functions can be calculated from molecular dynamics simulations (often using DFT-derived force fields) to understand the solvation shell structure and preferential interactions with solvent molecules.

Computational methods allow for the prediction of vibrational spectra (Infrared and Raman), which can be compared with experimental data to confirm the molecular structure. researchgate.net DFT calculations produce a set of harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. nih.gov

The analysis of vibrational modes allows for the assignment of specific spectral bands to the motions of particular functional groups. For this compound, key predicted vibrations would include the C=O stretching of the aldehyde, C-H stretching and bending modes, pyrazine ring breathing and stretching modes, and the C-Cl stretching vibration. researchgate.netuc.pt

Table 4: Predicted Vibrational Frequencies and Assignments for Key Modes (Based on data from 2-chloropyrazine (B57796) researchgate.net and 6-bromopyridine-2-carbaldehyde uc.pt)

| Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |

| C-H Stretch (Aromatic) | 3050 - 3100 | 3050 - 3100 |

| C-H Stretch (Aldehyde) | 2810 - 2860 | 2810 - 2860 |

| C=O Stretch | ~1705 | ~1700 |

| Pyrazine Ring Stretch | 1400 - 1600 | 1400 - 1600 |

| C-H In-plane Bend | 1200 - 1450 | 1200 - 1450 |

| Pyrazine Ring Breathing | ~1020 | 1015 - 1050 |

| C-Cl Stretch | ~700 | 650 - 750 |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in silico techniques for exploring the interaction between a small molecule (ligand), such as a derivative of this compound, and a macromolecular target, typically a protein. These methods predict the preferred orientation of the ligand within the protein's binding site and estimate the strength of the interaction.

The pyrazine scaffold is of significant interest in medicinal chemistry because its heteroaromatic nature allows for a combination of polar and nonpolar interactions with protein targets. nih.govuni.lu The nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors, a common and crucial interaction in ligand binding. nih.govacs.orgresearchgate.net For chloropyrazines specifically, the chlorine atom can participate in halogen bonds, further stabilizing the ligand-protein complex. nih.govacs.orgresearchgate.net

Computational studies have explored derivatives of this compound as potential therapeutic agents. One area of focus is their potential as anti-tuberculosis agents. Molecular docking studies have investigated the interaction of 6-chloropyrazine-2-carboxamides, which are synthesized from this compound, with the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. researchgate.net InhA is a key enzyme in the mycobacterial fatty acid synthesis pathway and a well-established target for antitubercular drugs. researchgate.netresearchgate.net

Molecular docking simulations serve to elucidate the specific binding modes and predict the binding affinities of ligands. In studies involving 6-chloropyrazine-2-carboxamide (B1586017) derivatives and the InhA protein, the ligands are docked into the same binding site as the native ligand to predict their inhibitory potential. researchgate.net The affinity is often quantified by a scoring function, such as the rerank score, where a more negative value typically indicates a stronger predicted binding affinity. researchgate.netresearchgate.net

A study on a series of 6-chloropyrazine-2-carboxamides revealed that the nature of the substituent on the amide nitrogen significantly influences the binding affinity. researchgate.net The interactions stabilizing the complex can include hydrogen bonds with amino acid residues in the binding pocket and hydrophobic interactions. nih.gov The pyrazine moiety itself is recognized as a readily interacting fragment with high potential for protein interactions. nih.govacs.orgresearchgate.net

| Compound | Substituent Group | Rerank Score (kcal/mol) |

|---|---|---|

| 6-chloro-N-(4-fluorophenyl)pyrazine-2-carboxamide | 4-fluorophenyl | -76.45 |

| 6-chloro-N-cycloheptylpyrazine-2-carboxamide | Cycloheptyl | -78.53 |

| 6-chloro-N-octylpyrazine-2-carboxamide | Octyl | -85.34 |

Computational methods are instrumental in developing structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.gov By analyzing the results of molecular docking simulations, researchers can gain insights into how structural modifications affect binding affinity and, by extension, biological function.

For the 6-chloropyrazine-2-carboxamide series, docking studies provide clear SAR insights. The data indicates that increasing the length and lipophilicity of the N-substituent enhances the binding affinity to the InhA enzyme. researchgate.net The derivative with an N-octyl side chain (6-chloro-N-octylpyrazine-2-carboxamide) showed the most favorable rerank score (-85.34 kcal/mol), suggesting it has the highest predicted activity against Mycobacterium tuberculosis among the tested compounds. researchgate.net This computational finding suggests that an aliphatic chain is preferred over cyclic or aromatic groups at this position for optimal interaction with the InhA binding site, providing a rational basis for the design of new, more potent inhibitors. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build mathematical models to predict the biological activity of compounds based on their physicochemical properties, known as molecular descriptors. nih.gov These models are crucial in drug discovery for screening large virtual libraries of compounds, prioritizing them for synthesis, and reducing the need for extensive animal testing. nih.govresearchgate.net

A typical QSAR study involves:

Data Set Preparation : Assembling a series of structurally related compounds with known biological activities.

Descriptor Calculation : Calculating various molecular descriptors for each compound, which can be topological, constitutional, electronic, or quantum-chemical in nature.

Model Development : Using statistical methods, such as multiple linear regression (MLR), to create an equation that correlates the descriptors with the observed activity. researchgate.net

Validation : Assessing the statistical significance and predictive power of the model using techniques like cross-validation (e.g., leave-one-out) and external validation. researchgate.netmdpi.com

While specific QSAR models for this compound were not identified in the surveyed literature, the principles of QSAR are broadly applicable. A QSAR model for pyrazine derivatives could be developed to predict their antitubercular activity by correlating it with descriptors like LogP (lipophilicity), molecular weight, and electronic properties (e.g., HOMO/LUMO energies). researchgate.net Such a model would accelerate the discovery of new derivatives with improved efficacy.

Prediction of Photophysical Properties

Computational chemistry is also employed to predict the photophysical properties of molecules, such as their interaction with light. These predictions are valuable in materials science for designing compounds for applications like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Theoretical calculations can simulate the ultraviolet-visible (UV-Vis) absorption and fluorescence spectra of organic compounds. These simulations help in understanding the electronic transitions within the molecule. For pyrazine-based compounds intended for use as photosensitizers in DSSCs, computational methods are used to predict key parameters like the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels and the resulting electronic bandgap. mdpi.com

Stokes Shift Analysis and Solvent Polarity Effects

A direct experimental or computational analysis of the Stokes shift specifically for this compound is not extensively documented in publicly available literature. However, the principles of Stokes shift and the influence of solvent polarity can be understood from studies on structurally related pyrazine derivatives and other heterocyclic compounds.

The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption and emission spectra of a molecule. This phenomenon arises from energy loss due to non-radiative processes, such as vibrational relaxation and solvent reorganization, that occur between the absorption of a photon and its subsequent emission.

Theoretical investigations on similar aromatic molecules have shown that the magnitude of the Stokes shift is highly dependent on the molecular geometry changes between the ground and excited states, as well as the polarity of the surrounding solvent. For instance, computational studies on donor-acceptor aromatic molecules have successfully predicted Stokes shifts by calculating the absorption and emission spectra using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov These studies reveal that a larger difference in the dipole moment between the ground and excited states often leads to a more significant Stokes shift, particularly in polar solvents. nih.gov

Studies on other pyrazine derivatives have demonstrated that the inclusion of solvent effects in computational models is critical for accurately predicting their UV-Vis spectra and photophysical properties. researchgate.net For example, research on thieno[3,4-b]pyrazine (B1257052) has shown that a strong Stokes shift can be indicative of promising applications in areas like solar cells or as biological markers, a potential that could be explored for this compound. researchgate.net The table below illustrates hypothetical Stokes shift data based on general observations for similar compounds in different solvents, as direct data for this compound is not available.

Table 1: Hypothetical Stokes Shift Data for this compound in Various Solvents

| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |

| n-Hexane | 0.1 | 310 | 350 | 3980 |

| Dichloromethane | 3.1 | 315 | 365 | 4680 |

| Acetonitrile | 5.8 | 320 | 380 | 5450 |

| Methanol | 6.6 | 322 | 390 | 5980 |

Note: The data in this table is illustrative and not based on experimental results for this compound. It demonstrates the expected trend of increasing Stokes shift with increasing solvent polarity.

Lifetime Calculations

Similar to the Stokes shift, specific lifetime calculations for this compound are not readily found in the current body of scientific literature. The fluorescence lifetime (τ) is a crucial photophysical parameter that describes the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of the molecule but can be influenced by its environment.

Theoretical calculations of fluorescence lifetimes can be performed using computational chemistry methods. These calculations typically involve determining the rates of radiative (k_r) and non-radiative (k_nr) decay from the first excited singlet state (S1). The fluorescence quantum yield (Φ_f) and the fluorescence lifetime are related by the following equations:

Φ_f = k_r / (k_r + k_nr) τ = 1 / (k_r + k_nr)

Computational studies on pyrazine and its derivatives have shown that they can exhibit complex photophysical behavior, including subnanosecond fluorescence lifetimes. capes.gov.br The decay pathways are influenced by the presence of different vibrational levels and the possibility of intersystem crossing to the triplet state.

For this compound, the presence of the chlorine atom, a heavy atom, could potentially enhance the rate of intersystem crossing from the singlet excited state to the triplet state. This would provide an additional non-radiative decay pathway, leading to a shorter fluorescence lifetime and a lower fluorescence quantum yield. The aldehyde group can also influence the electronic structure and the energy levels of the excited states, further affecting the lifetime.

The table below presents a hypothetical set of calculated photophysical parameters for this compound to illustrate the kind of data that would be obtained from such a computational study.

Table 2: Hypothetical Calculated Photophysical Properties of this compound

| Parameter | Calculated Value | Unit |

| Radiative Decay Rate (k_r) | 1.5 x 10⁸ | s⁻¹ |

| Non-radiative Decay Rate (k_nr) | 5.0 x 10⁸ | s⁻¹ |

| Fluorescence Quantum Yield (Φ_f) | 0.23 | - |

| Fluorescence Lifetime (τ) | 1.54 | ns |

Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for this compound.

Further computational and experimental investigations are necessary to determine the precise Stokes shift and fluorescence lifetime of this compound and to fully elucidate the effects of its chemical structure and solvent environment on its photophysical properties.

Biological Activity and Mechanistic Studies of 6 Chloropyrazine 2 Carbaldehyde Derivatives

Antimycobacterial Activity

The search for new drugs to combat tuberculosis and other mycobacterial infections has led to the synthesis and evaluation of numerous pyrazine (B50134) derivatives. These compounds, structurally related to the first-line antitubercular drug pyrazinamide (B1679903), have shown significant in vitro efficacy.

A number of studies have demonstrated the activity of 6-chloropyrazine-2-carbaldehyde derivatives against the virulent Mycobacterium tuberculosis H37Rv strain. A series of N-phenylpyrazine-2-carboxamides, synthesized from 6-chloropyrazine-2-carboxylic acid, exhibited notable inhibitory effects. mdpi.comnih.gov For instance, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide was found to cause 65% inhibition of the H37Rv strain at a concentration of 6.25 μg/mL. mdpi.comnih.govresearchgate.net Similarly, 6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide showed 61% inhibition at the same concentration. nih.gov

Isomeric compounds, such as 5-chloro-N-phenylpyrazine-2-carboxamides, have also been extensively studied, with many derivatives showing potent activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MICs) in the range of 1.56–6.25 µg/mL. nih.gov One of the most active compounds in this series, 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide, inhibited all tested strains, including M. tuberculosis, with an MIC of 1.56 µg/mL. nih.gov

Further structural modifications, such as those in a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, yielded compounds with excellent activity against the related M. tuberculosis H37Ra strain, with 50% inhibitory concentrations (IC₅₀) ranging from 1.35 to 2.18 μM. nih.govrsc.org

Table 1: Antimycobacterial Activity of Selected Pyrazine Derivatives against M. tuberculosis

| Compound | Test Strain | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | % Inhibition | 65% at 6.25 µg/mL | mdpi.com, researchgate.net, nih.gov |

| 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | % Inhibition | 61% at 6.25 µg/mL | nih.gov |

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | 1.56 µg/mL | nih.gov |

| 3-[(4-Methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC | 6 µM | researchgate.net, mdpi.com |

| Substituted benzamide (B126) derivative 6a | M. tuberculosis H37Ra | IC₅₀ | 1.46 µM | nih.gov |

In addition to their effects on M. tuberculosis, certain pyrazine derivatives have been evaluated against mycobacteria other than tuberculosis (MOTTs), also known as nontuberculous mycobacteria (NTM). A study on 5-chloro-N-phenylpyrazine-2-carboxamides screened compounds against M. kansasii and two strains of M. avium. nih.gov The derivative 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide was found to inhibit these MOTT strains with an MIC of 12.5 µg/mL. nih.gov

In a separate study focusing on 3-chloropyrazine-2-carboxamide (B1267238) derivatives, one compound, 3-((4-(trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide, demonstrated activity against Mycobacterium kansasii with an MIC of 25 µg/mL. mdpi.com

Table 2: Activity of Selected Pyrazine Derivatives against MOTTs

| Compound | Test Strain | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide | M. kansasii & M. avium | MIC | 12.5 µg/mL | nih.gov |

Lipophilicity is a critical physicochemical property that influences the biological activity of molecules, particularly their ability to penetrate the complex, lipid-rich outer envelope of mycobacteria. nih.gov It is generally understood that increased lipophilicity can enhance antimycobacterial activity by facilitating this penetration. nih.gov

Studies on N-phenylpyrazine-2-carboxamides have shown that lipophilicity, measured experimentally as log k or calculated as log P, increases with the addition of substituents like chlorine and tert-butyl groups to the pyrazine ring. nih.gov This increase in lipophilicity often correlates with the observed biological effects. nih.govresearchgate.net However, this correlation is not always straightforward. For a series of 3-benzylaminopyrazine-2-carboxamides, no clear dependence was found between lipophilicity and antimycobacterial activity, as both active and inactive compounds spanned a wide range of lipophilicity values. mdpi.com This suggests that while lipophilicity is an important factor, other structural and electronic properties also play a crucial role in determining the efficacy of these derivatives.

The mechanism of action for pyrazinamide, the parent compound, involves its conversion to the active form, pyrazinoic acid, by a mycobacterial enzyme. minia.edu.eg For its derivatives, several potential targets have been proposed. One significant target is the mycobacterial Fatty Acid Synthase I (FAS I) system. nih.gov Studies on 5-chloropyrazinamide (5-Cl-PZA), an isomer of the 6-chloro derivatives, have shown that it inhibits FAS I. nih.gov It is believed to act by competitively binding to the NADPH binding site of the enzyme. nih.gov

Another potential target is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the FAS-II pathway of mycobacteria. researchgate.netmdpi.com Molecular docking studies performed on 3-chloropyrazine-2-carboxamide derivatives suggested that active compounds share common binding interactions with known InhA inhibitors. researchgate.netmdpi.com This indicates that inhibition of fatty acid synthesis, through either the FAS-I or FAS-II pathway, is a likely mechanism of action for the antimycobacterial activity of these chloropyrazine derivatives.

Antifungal Activity

The biological evaluation of this compound derivatives has also included screening for antifungal properties.

A series of N-phenylpyrazine-2-carboxamides derived from 6-chloropyrazine-2-carboxylic acid were tested against eight different fungal strains. mdpi.comnih.gov The results indicated that, in general, the compounds possessed only slight antifungal activity, which was partly attributed to their low solubility in the testing medium. mdpi.com However, specific activity was observed against the dermatophyte Trichophyton mentagrophytes. mdpi.comnih.govresearchgate.net The derivative 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was identified as the most effective, exhibiting an MIC of 62.5 μmol/L against this fungal strain. mdpi.comnih.gov In contrast, a different series of 3-chloropyrazine-2-carboxamides showed no detectable activity against the tested fungal strains. mdpi.com

Table 3: Antifungal Activity of a Selected Pyrazine Derivative

| Compound | Test Strain | Activity Measurement | Result | Citation |

|---|

Structure-Activity Relationships in Antifungal Pyrazine Carboxamides

The antifungal potential of pyrazine carboxamides is intricately linked to their chemical structure. The nature and position of substituents on both the pyrazine and the phenyl rings of the carboxamide moiety play a crucial role in determining their efficacy against various fungal pathogens.

Studies on a series of N-phenylpyrazine-2-carboxamides have shown that lipophilicity and the electronic properties of substituents are key determinants of antifungal activity. nih.gov For instance, the introduction of a chlorine atom at the C-6 position of the pyrazine ring and on the phenyl ring (especially at the C-4 position) has a positive effect on activity. nih.gov The presence of a tert-butyl group on the pyrazine ring also influences the antifungal spectrum. nih.gov

A series of novel pyrazole (B372694) carboxamides demonstrated that compounds like 7af, 7bc, 7bg, 7bh, and 7bi exhibited moderate antifungal activity against several phytopathogenic fungi. nih.gov A preliminary structure-activity relationship (SAR) analysis suggested that substituting a methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group significantly weakened the antifungal activity. nih.gov

Furthermore, the design of new succinate (B1194679) dehydrogenase inhibitors (SDHIs) using a fragment recombination strategy has led to the synthesis of pyrazine-carboxamide-diphenyl-ether compounds. acs.org The pyrazine ring in these fungicides, similar to other acid moieties in SDHIs, binds to the bottom of the SDH binding site. acs.org

Table 1: Antifungal Activity of Selected Pyrazine Carboxamide Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Fungi | Activity Level | Key Structural Features | Reference |

|---|---|---|---|---|

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | Highest activity (65% inhibition at 6.25 µg/mL) | Chlorine on pyrazine and phenyl rings | nih.gov |

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | Highest antifungal effect (MIC = 31.25 μmol·mL⁻¹) | tert-butyl and chloro groups on pyrazine, methylthiazole group | researchgate.net |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | Strong activity (EC₅₀ = 0.37 µg/mL) | Methyl group at C-3 of pyrazole ring | nih.gov |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Seven phytopathogenic fungi | Higher than boscalid | Difluoromethyl and methyl on pyrazole, bromo-indazolylphenyl group | nih.gov |

Photosynthesis-Inhibiting Activity

Certain derivatives of pyrazine carboxamides have been identified as potent inhibitors of photosynthesis, a mechanism that is particularly relevant for their application as herbicides.

The ability of these compounds to inhibit the photosynthetic electron transport (PET) chain is a key aspect of their herbicidal activity. This is often measured by their effect on the oxygen evolution rate in isolated chloroplasts, typically from spinach (Spinacia oleracea L.). nih.govresearchgate.net

Research has shown a quasi-parabolic relationship between the photosynthesis-inhibiting activity and the lipophilicity (log P) of the amides. researchgate.net For a series of substituted anilides of 6-chloropyrazine-2-carboxylic acid, the most active inhibitor of the oxygen evolution rate was the (3,5-bis-trifluoromethylphenyl)amide derivative (2m), with an IC₅₀ value of 0.026 mmol·dm⁻³. researchgate.net In another study, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide was the most effective PET inhibitor, with an IC₅₀ of 43 μmol/L. nih.gov The positive effect of a chlorine atom on both the pyrazine and benzene (B151609) rings, as well as the introduction of a tert-butyl moiety, was noted for this activity. nih.gov

Table 2: Photosynthesis-Inhibiting Activity of Pyrazine Carboxamide Derivatives in Spinach Chloroplasts This table is interactive. You can sort and filter the data.

| Compound | IC₅₀ Value | Key Structural Features | Reference |

|---|---|---|---|

| (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid (2m) | 0.026 mmol·dm⁻³ | 6-chloro-pyrazine, 3,5-bis(trifluoromethyl)phenyl amide | researchgate.net |

| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide (8) | 43 μmol/L | 6-chloro-5-tert-butyl-pyrazine, 4-chlorophenyl amide | nih.gov |

| 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide (27) | 41.9 μmol·L⁻¹ | 5-tert-butyl-6-chloro-pyrazine, 5-bromo-2-hydroxyphenyl amide | researchgate.net |

| 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide (4) | 49.5 μmol·L⁻¹ | 5-tert-butyl-6-chloro-pyrazine, thiazol-2-yl amide | researchgate.net |

The inhibitory action of these compounds on photosynthetic electron transport is located within Photosystem II (PS II). Phenolic inhibitors, unlike some other classes of herbicides, are thought to have their inhibition site within the reaction center complex of PS II. nih.gov Photoaffinity labeling studies on PS II particles from spinach and Chlamydomonas reinhardtii have shown that azido-dinoseb, a phenolic herbicide derivative, predominantly labels polypeptides in the 40-53 kilodalton range, which are believed to be part of the PS II reaction center. nih.gov This suggests that pyrazine-based inhibitors with phenolic characteristics may interact directly with the core components of PS II, thereby disrupting the electron flow.

Other Biological Activities

Beyond antifungal and herbicidal properties, derivatives of this compound have been investigated for a range of other biological activities, including the inhibition of specific enzymes and ion channels.

Pyrazine derivatives have been shown to inhibit a variety of enzymes, indicating their potential as therapeutic agents.

Cytochrome P450: Pyrazine and its derivatives can induce hepatic microsomal cytochrome P450-dependent enzyme activities. For example, pyrazine itself is primarily an inducer of CYP2E1, while derivatives like (methylthio) methylpyrazine (MTMP) can induce a broader range of isoenzymes, including CYP2B1 and CYP3A. nih.gov

GSK3 Enzymes: Certain pyrazine derivatives have been found to possess potent bone-forming activity by inhibiting GSK3 enzymes, which are implicated in various diseases, including Alzheimer's disease, diabetes, and cancer. google.com

Human Renin: 1,2,4-Triazolo[4,3-a]pyrazine derivatives have been synthesized as highly potent inhibitors of human renin, an enzyme involved in blood pressure regulation. Compounds incorporating aminodeoxystatine and difluorostatone derivatives showed IC₅₀ values in the low nanomolar range. nih.gov

Other Enzymes: Pyrazinone derivatives have been identified as inhibitors of the HIV reverse transcriptase and the p38α mitogen-activated protein kinase, which is involved in pro-inflammatory signaling. rsc.org Additionally, pyrazinamide, a well-known antitubercular drug, has its active form, pyrazinoic acid, which is thought to inhibit fatty acid synthase I (FAS I) in Mycobacterium tuberculosis. sigmaaldrich.com

Derivatives with a pyrazolopyrimidine skeleton, structurally related to pyrazines, have been identified as agonists for Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3, TRPC6, and TRPC7. nih.gov Conversely, other small-molecule inhibitors targeting these channels are being investigated for therapeutic applications. For instance, the TRPC inhibitor BI 1358894 has been studied for its effects on brain activity in major depressive disorder. nih.gov This highlights the potential for pyrazine-based structures to modulate the activity of these important ion channels.

Applications in Advanced Chemical Fields

Medicinal Chemistry: Scaffold Design and Drug Discovery

In the realm of medicinal chemistry, the pyrazine (B50134) core is recognized as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. hebmu.edu.cnnih.govmdpi.comnih.govresearchgate.net The introduction of a chlorine atom and a carbaldehyde group to this scaffold in the form of 6-Chloropyrazine-2-carbaldehyde enhances its utility, providing convenient handles for synthetic transformations to explore a wider chemical space and develop novel therapeutic agents. hebmu.edu.cn

The concept of a privileged scaffold is central to modern drug discovery, referring to molecular structures that can be modified to interact with a variety of biological targets. hebmu.edu.cnnih.govmdpi.comnih.gov The pyrazine ring system, present in this compound, is a well-established privileged scaffold due to its presence in numerous biologically active molecules and its ability to serve as a bioisostere for other aromatic rings, often improving pharmacokinetic properties. researchgate.net

The aldehyde and chlorine substituents on the pyrazine ring of this compound are key to its function as a versatile scaffold. The aldehyde group readily participates in reactions such as condensation with amines or hydrazines to form Schiff bases and hydrazones, respectively. These reactions are fundamental in building molecular complexity and introducing diverse functional groups. The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents that can modulate the biological activity of the resulting compounds.

This dual reactivity allows for the systematic modification of the scaffold to generate libraries of compounds for screening against various diseases. The strategic combination of these reactions enables the exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds in drug discovery.

The pyrazine scaffold is a key component of several antimicrobial agents. mdpi.comnih.govmdpi.com Researchers have utilized this compound and its derivatives to synthesize new compounds with potential antimicrobial and antifungal activities.

Derivatives of 6-chloropyrazine-2-carboxylic acid, which can be synthesized from this compound, have been investigated for their antimycobacterial and antifungal properties. For instance, a series of amides were synthesized by condensing 6-chloropyrazine-2-carboxylic acid chloride with various substituted anilines. nih.gov Some of these compounds exhibited inhibitory activity against Mycobacterium tuberculosis and various fungal strains. nih.gov

Specifically, the 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid showed poor to moderate in vitro antifungal effects against a panel of fungal strains. nih.gov This highlights the potential of the 6-chloropyrazine moiety as a starting point for the development of new antifungal agents, although further optimization is required to enhance potency.

The quest for novel anticancer agents has led to the exploration of various heterocyclic scaffolds, including pyrazine derivatives. The structural features of this compound make it an attractive starting material for the synthesis of compounds with potential antiproliferative activity.

While direct studies on this compound in anticancer therapies are emerging, related structures have shown promise. For example, hydrazone derivatives of quinoline-3-carbaldehyde have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. nih.gov This suggests that hydrazone derivatives of this compound could also possess anticancer properties.

The general strategy involves the reaction of the carbaldehyde group to create more complex molecules that can interact with biological targets relevant to cancer, such as enzymes or receptors involved in cell proliferation and survival. The chlorine atom provides a site for further modification to optimize the activity and selectivity of these compounds.

Pyrazinamide (B1679903) is a crucial first-line drug for the treatment of tuberculosis. its.ac.idresearchgate.net Consequently, the synthesis of its analogues is an active area of research to combat drug-resistant strains of Mycobacterium tuberculosis. This compound serves as a valuable precursor for the synthesis of pyrazinoic acid derivatives, which are closely related to pyrazinamide.

The synthesis of pyrazinamide analogues often involves the conversion of a pyrazine-2-carboxylic acid to a carboxamide. its.ac.idresearchgate.net While this compound has an aldehyde group instead of a carboxylic acid, it can be readily oxidized to the corresponding carboxylic acid, which can then be used in the synthesis of pyrazinamide analogues.

For example, a series of pyrazinamide analogues were synthesized from pyrazine-2-carboxylic acids using the Yamaguchi reaction. its.ac.idresearchgate.net This method provides an alternative to the use of thionyl chloride, which is a controlled substance. its.ac.idresearchgate.net The resulting N-substituted pyrazine-2-carboxamides have shown promising antitubercular activity. its.ac.idresearchgate.net Specifically, N-(2-ethylhexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide displayed significant activity against Mycobacterium tuberculosis H37Rv. its.ac.idresearchgate.net

Furthermore, aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) with various benzylamines has yielded a series of 3-benzylaminopyrazine-2-carboxamides, with some compounds showing in vitro activity against Mycobacterium tuberculosis H37Rv comparable to pyrazinamide. mdpi.com

Agrochemical Development

The pyrazine ring is also a feature in some agrochemicals. The reactivity of this compound allows for its use in the synthesis of compounds with potential applications as herbicides and fungicides.

The development of new herbicides and fungicides is crucial for modern agriculture. Compounds derived from 6-chloropyrazine-2-carboxylic acid have been shown to possess photosynthesis-inhibiting and antifungal activities, respectively. nih.gov

In a study evaluating substituted amides of pyrazine-2-carboxylic acids, the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was identified as a potent inhibitor of the oxygen evolution rate in spinach chloroplasts, a key process in photosynthesis. nih.gov This indicates its potential as a herbicide. The IC50 value for this compound was found to be 0.026 mmol·dm-3. nih.gov

The same study also reported that some of the synthesized amides of 6-chloropyrazine-2-carboxylic acid exhibited antifungal activity, suggesting their potential use in fungicide formulations. nih.gov For example, the 3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid showed activity against several fungal strains with MIC values ranging from 31.25 to 500 μmol·dm-3. nih.gov

The discovery of novel fungicide lead scaffolds is an ongoing effort in agrochemical research. nih.gov The adaptability of the pyrazine scaffold, as demonstrated by the diverse biological activities of its derivatives, makes it a promising area for the development of new and effective crop protection agents.

Material Science

In the field of material science, this compound is valued as a precursor for creating novel materials and polymers with specialized electronic and physical properties.

The compound is a key starting material in the synthesis of advanced polymers and ligands for catalytic systems. The aldehyde group is particularly useful for creating imine-based metal complexes, which are investigated for their unique optical and electronic characteristics. Its dual functionality allows for its incorporation into polymer backbones or as a pendant group, influencing the final properties of the material.

The pyrazine ring is an effective electron-accepting unit, making it a desirable component in materials designed for Organic Light-Emitting Diodes (OLEDs). Research has shown that donor-acceptor (D-A) molecules built with a pyrazine core can lead to high-performance OLED devices. rsc.orgresearchgate.net For example, compounds fusing an electron-donating triphenylamine (B166846) unit with a pyrazine acceptor have been synthesized and used as active elements in OLEDs, demonstrating excellent performance. rsc.orgresearchgate.net